molecular formula C8H12BNO3 B566865 (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid CAS No. 1310385-00-2

(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

Cat. No. B566865
CAS RN: 1310385-00-2
M. Wt: 180.998
InChI Key: LSXVCYFWLXDKSK-UHFFFAOYSA-N
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Description

“(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is an organic compound that belongs to the class of boronic acids . It is also known as 2-pyridylboronic acid pinacol ester. The compound has a molecular weight of 181 .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters can be achieved through several methods. One approach involves a palladium-catalyzed cross-coupling reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method is the iridium or rhodium-catalyzed borylation of arenes via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The molecular formula of “(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is C8H12BNO3 . Its average mass is 180.997 Da and its monoisotopic mass is 181.091019 Da .


Chemical Reactions Analysis

Pyridinylboronic acids and esters are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can also be used as key starting materials for the formation of pyridyl boronic ester .

Mechanism of Action

Target of Action

The primary target of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid) transfers its organic group to the palladium catalyst . This is followed by the oxidative addition of the organic halide to the palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, is a key step in various biochemical synthesis pathways . It allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, making it suitable for use in suzuki–miyaura cross-coupling reactions .

Result of Action

The result of the action of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .

Action Environment

The action of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and it is typically performed in an organic solvent . The reaction conditions are generally mild and tolerant of a wide range of functional groups . The stability and efficacy of the reaction can be influenced by factors such as the choice of solvent, the temperature, and the presence of other substances in the reaction mixture .

Future Directions

The future directions of research involving “(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” and similar compounds likely involve their continued use in organic synthesis, particularly in cross-coupling reactions. Their high atom efficiency and the ability to conduct reactions under mild conditions make them promising reagents for the synthesis of complex organic molecules .

properties

IUPAC Name

[4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXVCYFWLXDKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694448
Record name [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310385-00-2
Record name Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310385-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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